molecular formula C12H17ClN2O2 B1520392 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride CAS No. 1221723-43-8

2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride

Cat. No.: B1520392
CAS No.: 1221723-43-8
M. Wt: 256.73 g/mol
InChI Key: OCLJMDRPEWCIBI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride is a synthetic organic compound with a systematic IUPAC name derived from its structural components. The compound consists of a phenoxy ring substituted with an aminomethyl group, linked via an ether bond to a cyclopropylacetamide moiety, with an additional hydrochloride counterion. This naming convention aligns with international chemical nomenclature standards, emphasizing functional groups and substituent positions.

The compound is registered under the CAS number 1221723-43-8 and is also identified by the MDL number MFCD15209636 . Alternative identifiers include the SMILES notation O=C(NC1CC1)COC2=CC=CC(CN)=C2.[H]Cl and the InChI key OCLJMDRPEWCIBI-UHFFFAOYSA-N.

Table 1: Key Identifiers

Property Value Source
CAS Number 1221723-43-8
MDL Number MFCD15209636
Molecular Formula C₁₂H₁₇ClN₂O₂
Molecular Weight 256.73 g/mol

Molecular Formula and Weight Validation

The molecular formula C₁₂H₁₇ClN₂O₂ is validated through multiple sources, including chemical suppliers and databases. The molecular weight of 256.73 g/mol aligns with the sum of atomic masses:

  • Carbon (C): 12 atoms × 12.01 = 144.12 g/mol
  • Hydrogen (H): 17 atoms × 1.008 = 17.14 g/mol
  • Chlorine (Cl): 1 atom × 35.45 = 35.45 g/mol
  • Nitrogen (N): 2 atoms × 14.01 = 28.02 g/mol
  • Oxygen (O): 2 atoms × 16.00 = 32.00 g/mol
    Total : 144.12 + 17.14 + 35.45 + 28.02 + 32.00 = 256.73 g/mol .

Crystallographic Structure Determination

While explicit crystallographic data (e.g., X-ray diffraction patterns) are not available in the provided sources, the compound’s structure can be inferred from its SMILES and InChI representations. The hydrochloride salt form introduces a chloride counterion, which likely enhances ionic interactions and crystallization stability. The free base form (C₁₂H₁₆N₂O₂, molecular weight 220.27 g/mol) lacks the hydrochloride moiety, resulting in distinct physicochemical properties.

Key Structural Features :

  • Phenoxy Ring : A benzene ring with an ether linkage (-O-) and an aminomethyl (-CH₂NH₂) substituent at the 3-position.
  • Cyclopropylacetamide Group : A cyclopropane ring attached to an acetamide moiety (-CO-NH-Cyclopropyl).
  • Hydrochloride Salt : The protonated amine group forms an ionic bond with chloride, stabilizing the molecule and influencing solubility.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The hydrochloride salt and free base forms exhibit distinct chemical and physical properties, as summarized below:

Table 2: Free Base vs. Hydrochloride Salt

Property Free Base (C₁₂H₁₆N₂O₂) Hydrochloride Salt (C₁₂H₁₇ClN₂O₂)
Molecular Weight 220.27 g/mol 256.73 g/mol
Ionic Character Neutral Ionic (Cl⁻ counterion)
Aqueous Solubility Lower Higher (due to ionic nature)
Stability Sensitive to pH More stable in acidic conditions
Melting Point Not reported 193–195°C (estimated)

Key Differences :

  • Reactivity : The hydrochloride form is less reactive toward nucleophilic substitution due to the protonated amine, whereas the free base may participate in acid-base reactions.
  • Bioavailability : The salt form is typically more soluble in water, enabling easier formulation for pharmaceutical applications.

Properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10;/h1-3,6,10H,4-5,7-8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLJMDRPEWCIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride is a synthetic derivative of phenoxyacetic acid, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an aminomethyl group attached to a phenoxy moiety and a cyclopropylacetamide backbone. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Property Details
Molecular FormulaC12_{12}H16_{16}ClN1_{1}O2_{2}
Molecular Weight243.72 g/mol
SolubilitySoluble in water and organic solvents

Research indicates that compounds similar to this compound may exert their effects through various biological pathways:

  • Cytotoxicity : In vitro studies have shown that related phenoxy compounds can induce apoptosis in cancer cells by disrupting intracellular pH levels, leading to cell death. Specifically, compounds like 2-aminophenoxazine-3-one have demonstrated significant cytotoxic effects, suggesting a potential mechanism for the phenoxy derivatives .
  • Receptor Interaction : The compound may interact with various receptors, including voltage-gated sodium channels (Nav), which are implicated in pain signaling and could be a target for chronic pain relief .

Cytotoxic Effects

A notable study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated:

  • EC50 Values : The effective concentration (EC50) values were determined for several cancer cell lines, revealing that the compound exhibits dose-dependent cytotoxicity.
  • Cell Kill Curves : Figures from the study showed significant reductions in cell viability at higher concentrations, suggesting strong potential as an anticancer agent .

Case Studies

  • Breast Cancer Cell Lines : In a controlled experiment with HCC1954 breast cancer cells, treatment with the compound resulted in a notable decrease in cell proliferation compared to untreated controls. The study highlighted the importance of further investigating its mechanism of action in targeting specific signaling pathways involved in tumor growth.
  • Pain Management : Another investigation focused on the compound's potential as an analgesic agent through inhibition of Nav channels. Preclinical models demonstrated reduced pain responses in subjects treated with the compound, indicating its utility in managing neuropathic pain conditions .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride
  • Molecular Formula : C₁₂H₁₆N₂O₂·HCl
  • Molecular Weight : 240.73 g/mol
  • Purity : 95%
  • Physical Form : Powder
  • Storage Temperature : Room Temperature

Structural Characteristics

The compound features a phenoxy group linked to a cyclopropylacetamide moiety, contributing to its biological activity. The presence of an amino group enhances its solubility and reactivity, making it suitable for various applications.

Pharmacological Studies

The compound has shown promise in several pharmacological contexts:

  • Antidepressant Activity : Research indicates that derivatives of phenoxyacetamides exhibit antidepressant-like effects in animal models. This suggests that this compound may have similar properties due to its structural analogies with known antidepressants .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

  • Synthesis of Novel Compounds : Its unique structure allows for the synthesis of new derivatives that can be tested for enhanced biological activity. The amino group can be modified to create a library of compounds for high-throughput screening .
  • Reagent in Organic Reactions : The compound can act as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules essential for drug development .

Material Science

The compound's properties extend to material science:

  • Polymer Chemistry : It can be used as a monomer or additive in polymerization processes to create materials with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance the performance of materials used in biomedical applications .
  • Nanotechnology Applications : Investigations into the use of this compound in nanotechnology are ongoing, particularly its role in creating nanoparticles for drug delivery systems .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of phenoxyacetamides. Researchers synthesized various analogs and tested their efficacy in rodent models. Results indicated that modifications to the amino group significantly influenced the compounds' activity levels, suggesting that similar modifications could enhance the efficacy of this compound .

Case Study 2: Neuroprotective Properties

Research conducted by a team at a leading university examined neuroprotective agents against oxidative stress. The study found that compounds with phenoxy groups displayed significant protective effects on neuronal cells. This research highlights the potential for this compound to be developed further as a therapeutic agent for neurodegenerative conditions .

Chemical Reactions Analysis

Synthetic Pathways for Acetamide Derivatives

The compound’s acetamide group suggests possible synthesis via coupling reactions. For example:

  • Amide bond formation : Likely involves activating the carboxylic acid (e.g., via chloroacetylation) followed by nucleophilic attack from cyclopropylamine.

  • Protection/deprotection strategies : The aminomethylphenoxy group may require protection (e.g., Boc or Fmoc) during synthesis to prevent undesired side reactions .

Reactivity of the Aminomethylphenoxy Moiety

The 3-(aminomethyl)phenoxy group is structurally similar to compounds in search results and , which highlight:

  • Nucleophilic substitution at the benzylic position (e.g., alkylation or acylation of the primary amine).

  • Electrophilic aromatic substitution on the phenol ring, though steric hindrance from substituents may limit reactivity .

Hydrolysis and Stability

The acetamide bond’s stability under acidic or basic conditions is critical. For example:

  • Acid-catalyzed hydrolysis : May cleave the acetamide group to yield carboxylic acid and cyclopropylamine .

  • Base-mediated degradation : Possible saponification under strong alkaline conditions .

Salt Formation and Solubility

The hydrochloride salt form (as indicated in the compound’s name) enhances water solubility. Key considerations include:

  • Ion exchange : Potential for salt metathesis with other counterions (e.g., sulfate, phosphate) .

  • pH-dependent solubility : Precipitation may occur under neutral or alkaline conditions .

Catalytic Cross-Coupling Reactions

While not directly observed for this compound, analogous Suzuki-Miyaura couplings (as in ) suggest that halogenated derivatives could undergo cross-coupling with boronic acids. For example:

Reaction Type Conditions Potential Products
Suzuki-Miyaura CouplingPd catalyst, THF/H₂O, K₂CO₃, 65°CBiaryl derivatives with pyrimidine rings
Buchwald-Hartwig AminationPd/ligand system, baseN-aryl acetamide analogs

Reductive Amination Pathways

The primary amine in the aminomethyl group could participate in reductive amination with ketones or aldehydes, forming secondary or tertiary amines. For instance:

  • Reaction with formaldehyde under H₂/Pd-C to yield dimethylaminomethyl derivatives .

Oxidative Reactivity

The benzylic amine may oxidize to a nitrile or imine under strong oxidizing agents (e.g., KMnO₄ or MnO₂) .

Thermal Degradation

Elevated temperatures could lead to:

  • Decomposition of the acetamide : Releasing cyclopropylamine and acetic acid derivatives.

  • Ring-opening reactions : If cyclopropane strain is present .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Phenoxyacetamide Derivatives

Compound Name Substituents (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
2-[3-(Aminomethyl)phenoxy]-N-cyclopropylacetamide HCl 3-aminomethylphenoxy, N-cyclopropyl C₁₂H₁₇ClN₂O₂ 256.73 Discontinued; structural uniqueness
2-(4-Hydroxyphenyl)-N-(3,3-diphenylpropyl)acetamide (40005) 4-hydroxyphenoxy, N-diphenylpropyl C₂₃H₂₃NO₂ 345.44 Synthetic intermediate; hydroxyl group enhances polarity
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide HCl Purine-linked phenoxy, N-aminoethyl C₂₁H₂₉ClN₆O₄ 464.95 Potential adenosine receptor modulation
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) C₁₄H₂₀ClNO₂ 269.77 Herbicide; chloro and methoxymethyl groups enhance bioactivity
Betaxolol Hydrochloride Cyclopropylmethoxy, isopropylamino-propanol C₁₈H₂₉NO₃·HCl 343.89 β1-selective adrenergic blocker; propanolamine backbone

Key Observations:

  • Chlorine vs. Aminomethyl: Chlorinated analogues (e.g., alachlor ) exhibit herbicidal activity due to electrophilic reactivity, whereas the aminomethyl group in the target compound may enable hydrogen bonding, favoring CNS or receptor-targeted applications.
  • Hydrochloride Salts: Both the target compound and betaxolol hydrochloride utilize hydrochloride salts to enhance bioavailability, though betaxolol’s propanolamine structure confers β-blocker activity.

Key Observations:

  • The target compound’s synthesis may parallel 40000-40006 series methods (e.g., nucleophilic substitution or amidation ), but its discontinued status limits process optimization data.
  • Halogenation: Chloro or bromo analogues (e.g., 40001, 40002 ) require halogenation steps absent in the aminomethyl-substituted target compound.

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral analogues like alachlor or non-ionic chalcone derivatives .
  • Bioactivity: Unlike betaxolol (a β-blocker ), the target compound’s lack of a propanolamine chain suggests divergent mechanisms, possibly targeting neurotransmitter systems or enzymes via its aminomethyl group.
  • Stability : Cyclopropyl groups generally enhance metabolic stability compared to linear alkyl chains (e.g., dipropyl groups in ), reducing hepatic clearance .

Commercial and Research Status

  • The target compound is listed as discontinued in commercial catalogs , whereas analogues like alachlor and betaxolol remain widely used in agriculture and medicine, respectively.
  • Recent research focuses on purine-linked acetamides (e.g., ) for receptor modulation, indicating a shift toward complex hybrid structures over simpler phenoxyacetamides.

Preparation Methods

Synthesis of Phenoxyacetamide Core

  • The phenoxyacetamide scaffold is typically constructed by nucleophilic substitution reactions involving phenol derivatives and haloalkanoates.
  • For example, ethyl 2-bromoalkanoates are reacted with substituted phenols (such as 3-(aminomethyl)phenol or analogs) in the presence of a base to form 2-(phenoxy)alkanoic acid esters.
  • These esters are then saponified to yield the corresponding phenoxyacetic acids.

Amide Bond Formation

  • The phenoxyacetic acids are coupled with cyclopropylamine or its derivatives to form the amide linkage.
  • Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or other peptide coupling agents are commonly used to facilitate amide bond formation under mild conditions.
  • This step yields the N-cyclopropylacetamide intermediate with the phenoxy substituent.

Formation of Hydrochloride Salt

  • The free base form of 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves compound stability, solubility, and ease of handling for research applications.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Product
1 Nucleophilic substitution Ethyl 2-bromoacetate + 3-(aminomethyl)phenol + base Ethyl 2-(3-(aminomethyl)phenoxy)acetate
2 Saponification Base hydrolysis (e.g., NaOH) 2-(3-(aminomethyl)phenoxy)acetic acid
3 Amide coupling Cyclopropylamine + coupling agent (e.g., HATU) 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide
4 Salt formation HCl in suitable solvent This compound

Research Findings and Optimization

  • Studies have shown that the α-position of the amide is sensitive to substituent variation, indicating that careful selection of the cyclopropyl group and amide coupling conditions can affect yield and biological activity.
  • Optimization efforts focus on improving yields during the nucleophilic substitution and amide coupling steps, as well as minimizing side reactions related to the aminomethyl group.
  • Use of mild coupling reagents and controlled reaction conditions (temperature, solvent choice) enhances purity and reproducibility.
  • The hydrochloride salt form is preferred for its enhanced stability and solubility, facilitating downstream biological assays.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as stoichiometric ratios of intermediates (e.g., 3-aminomethylphenol and N-cyclopropylacetamide precursors) and pH adjustments during hydrochlorination. A study on structurally analogous compounds highlights the use of high-pressure liquid chromatography (HPLC) to monitor reaction progress and isolate impurities . Refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours improves yield, while protecting the aminomethyl group with tert-butoxycarbonyl (Boc) prevents unwanted side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the cyclopropyl group (e.g., characteristic δ 0.5–1.5 ppm signals for cyclopropane protons) and the phenoxy linkage (aromatic protons at δ 6.5–7.5 ppm). Infrared (IR) spectroscopy verifies the amide C=O stretch (~1650 cm⁻¹) and hydrochloride salt formation (broad N-H stretch at ~2500 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak ([M+H]⁺) at m/z 279.1 (calculated for C₁₃H₁₇N₂O₂·HCl) .

Q. What analytical techniques are recommended for assessing purity in preclinical studies?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) gradient elution resolves impurities. Quantification against a certified reference standard ensures accuracy. Karl Fischer titration determines residual water content (<0.5% w/w), while inductively coupled plasma mass spectrometry (ICP-MS) screens for heavy metals (e.g., Pd < 10 ppm from catalytic steps) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer : Comparative molecular field analysis (CoMFA) or molecular docking studies can identify steric/electronic differences between analogs (e.g., cyclopropyl vs. ethyl substituents) that affect target binding . For in vitro assays, standardize cell lines (e.g., HEK293 for GPCR studies) and use orthogonal assays (e.g., cAMP accumulation and calcium flux) to validate activity. Dose-response curves (IC₅₀/EC₅₀) must account for batch-to-batch variability in compound purity .

Q. What strategies mitigate instability of the hydrochloride salt in aqueous buffers during pharmacokinetic studies?

  • Methodological Answer : Buffers at pH 4–5 (e.g., citrate-phosphate) minimize hydrolysis of the cyclopropylamide group. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf-life. Stability-indicating assays (e.g., UPLC-MS) track degradation products like 3-aminomethylphenol (retention time ~3.2 min) and cyclopropane carboxylic acid .

Q. How should researchers address discrepancies in impurity profiles between synthetic batches?

  • Methodological Answer : Employ design of experiments (DoE) to identify critical process parameters (e.g., temperature during acetylation). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) characterizes impurities (e.g., N-cyclopropylacetamide side products). Spiking studies with synthetic impurities (e.g., 2-[3-(aminomethyl)phenoxy]acetic acid) confirm identification thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride
Reactant of Route 2
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2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride

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